2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine
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Overview
Description
2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine is an organometallic compound that features a unique combination of boron, nitrogen, and tin atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine typically involves the reaction of a diazaborolidine precursor with a stannylated phenylacetylene derivative. The reaction is often catalyzed by palladium complexes, which facilitate the insertion of the alkyne into the Sn-B bond of the diazaborolidine . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen and tin-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen and tin-hydrogen bonds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids and stannic oxides, while reduction can produce boranes and stannanes.
Scientific Research Applications
2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be employed in the development of boron-containing drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine exerts its effects involves the interaction of its boron and tin atoms with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, while the tin atom can participate in organometallic reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various therapeutic and diagnostic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Phenyl-2-(trimethylsilyl)ethenyl]-1,3,2-diazaborolidine
- 2-[2-Phenyl-2-(trimethylgermyl)ethenyl]-1,3,2-diazaborolidine
Uniqueness
Compared to its silicon and germanium analogs, 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine exhibits unique reactivity due to the presence of the tin atom. Tin is more electropositive than silicon and germanium, which can influence the compound’s reactivity and stability. This makes it particularly useful in certain catalytic and synthetic applications where other analogs may not perform as well.
Properties
CAS No. |
195307-44-9 |
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Molecular Formula |
C13H21BN2Sn |
Molecular Weight |
334.84 g/mol |
IUPAC Name |
[2-(1,3,2-diazaborolidin-2-yl)-1-phenylethenyl]-trimethylstannane |
InChI |
InChI=1S/C10H12BN2.3CH3.Sn/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11;;;;/h1-5,7,12-13H,8-9H2;3*1H3; |
InChI Key |
FKDRWGZKRYJZIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(NCCN1)C=C(C2=CC=CC=C2)[Sn](C)(C)C |
Origin of Product |
United States |
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